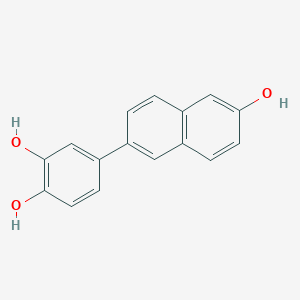

4-(6-Hydroxynaphthalen-2-yl)benzene-1,2-diol

描述

属性

IUPAC Name |

4-(6-hydroxynaphthalen-2-yl)benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c17-14-5-3-11-7-10(1-2-12(11)8-14)13-4-6-15(18)16(19)9-13/h1-9,17-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDFFDYWHCCDSBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)O)C=C1C3=CC(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

合成路线和反应条件

铜传感器-1 的合成涉及将硼二吡咯甲烷生色团与富含硫醚的受体偶联。 制备过程通常需要 4-5 天,包括几个步骤,例如生色团的形成及其随后与受体的偶联 .

工业生产方法

虽然铜传感器-1 的具体工业生产方法没有得到广泛记录,但合成过程可以放大以进行更大规模的生产。 关键步骤包括在合成过程中保持化合物的纯度和稳定性,并确保反应条件针对大规模生产进行了优化 .

化学反应分析

反应类型

铜传感器-1 会发生几种类型的化学反应,包括:

氧化: 该化合物在强氧化剂的存在下可以被氧化。

还原: 它也可以在特定条件下被还原。

取代: 富含硫醚的受体可以与各种试剂发生取代反应.

常用试剂和条件

涉及铜传感器-1 的反应中常用的试剂包括:

氧化剂: 如过氧化氢和高锰酸钾。

还原剂: 如硼氢化钠。

取代试剂: 各种卤化物和亲核试剂.

形成的主要产物

从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能会导致生色团的氧化衍生物的形成,而取代反应会导致修饰的硫醚受体 .

科学研究应用

铜传感器-1 具有广泛的科学研究应用,包括:

化学: 用作荧光传感器,用于检测各种化学反应中的铜离子。

生物学: 用于活细胞成像,以研究铜稳态及其在细胞过程中的作用。

医学: 研究其在诊断和监测与铜失调相关的疾病(如威尔逊病和阿尔茨海默病)方面的潜力。

作用机制

铜传感器-1 通过选择性结合铜离子发挥作用。硼二吡咯甲烷生色团提供可见光波长激发和发射曲线,最大程度地减少细胞自发荧光和光损伤。富含硫醚的受体在水中对其他细胞阳离子实现了铜离子的选择性和稳定结合。 铜传感器-1 对铜离子的分子识别会触发发射强度的显着增加,从而允许检测和成像活细胞内不稳定的铜库 .

相似化合物的比较

Comparison with Similar Compounds

The benzene-1,2-diol core is a common structural feature among compounds with diverse biological activities. Below is a detailed comparison of CS1 with structurally analogous compounds, focusing on substituents, applications, and key findings:

trans-Stilbene Derivatives

- (E)-4-(2-(Naphthalen-1-yl/2-yl)vinyl)benzene-1,2-diol (SB-11, SB-14)

- Structure : Features a vinyl bridge between the catechol core and naphthalene, creating a trans-stilbene system.

- Key Properties :

- Binds to both native and misfolded transthyretin (TTR), with >100 nm emission shift between conformational states .

Extended fluorescence lifetimes when bound to amyloid fibrils (e.g., insulin, Aβ1-42) due to expanded π-conjugation .

- Comparison with CS1 : The vinyl linker in SB-11/SB-14 enhances rigidity and fluorescence, whereas CS1’s direct naphthyl attachment may prioritize hydrophobic interactions over photophysical utility.

(E)-4-(2-(Anthracen-2-yl/Pyren-2-yl)vinyl)benzene-1,2-diol (4, 5)

- Structure : Anthracene or pyrene replaces naphthalene, further extending aromaticity.

- Key Properties :

- Pyrene derivative (5) exhibits superior fluorescence quantum yield in methanol (Φ = 0.42 vs. 0.17 for anthracene derivative 4) . Comparison with CS1: Larger aromatic systems in 4 and 5 improve fluorescence but may reduce solubility and target selectivity compared to CS1’s compact naphthyl group.

Halogenated and Alkylated Derivatives

- 4-(2-Bromo-4-hydroxybenzyl)benzene-1,2-diol (5)

- Structure : Bromine substitution on the benzyl group.

- Key Properties :

Exhibits carbonic anhydrase (CA), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) inhibition .

- Comparison with CS1 : Bromine’s electron-withdrawing effects enhance enzyme inhibition, contrasting with CS1’s Topo IIα targeting.

4-(2-Alkoxyethyl)benzene-1,2-diol Series (4a–4f)

- Structure : Alkoxyethyl chains (methoxy to octyloxy) attached to the catechol core.

- Key Properties :

- Comparison with CS1: Flexible alkoxy chains prioritize physicochemical tuning over direct biological targeting, unlike CS1’s rigid, target-specific naphthyl group.

Natural Product Derivatives

- 4-(Di(1H-indol-3-yl)methyl)benzene-1,2-diol

- Structure : Bis(indoloyl)methane substituent.

- Key Properties :

- Comparison with CS1: Bulky indole groups may hinder target binding compared to CS1’s planar naphthyl moiety.

3-(3,5-Dichlorophenyl)benzene-1,2-diol

- Structure : Dichlorophenyl substituent.

- Key Properties :

- Dihedral angle of 58.86° between aromatic rings influences intermolecular interactions (e.g., O–H···Cl bonding) .

Scaffold-Hopped Derivatives

- 3-Aryl-7-hydroxyquinolines Structure: Quinoline core replaces benzene-1,2-diol, with aryl groups at position 3. Key Properties:

- Designed via scaffold hopping from CS1 to improve Topo IIα inhibition and reduce toxicity .

Data Table: Structural and Functional Comparison

Key Findings and Implications

- Structural Flexibility vs. Specificity: Compounds like SB-11/SB-14 and 3-aryl-7-hydroxyquinolines demonstrate that scaffold modifications (e.g., vinyl bridges, heterocycles) can optimize target engagement (e.g., amyloid vs. Topo IIα) .

- Role of Substituents : Halogenation (e.g., bromine in 5) and alkylation (e.g., alkoxy chains in 4a–4f) fine-tune physicochemical properties but may trade off between activity and solubility .

生物活性

4-(6-Hydroxynaphthalen-2-yl)benzene-1,2-diol, also known as a naphthol derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a hydroxynaphthalene structure that may contribute to its pharmacological properties, particularly in anticancer and antioxidant activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a naphthalene ring system substituted with hydroxyl groups, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- MCF7 Breast Cancer Cells : The compound demonstrated an IC50 value of approximately 40 μM, indicating effective inhibition of cell proliferation compared to standard treatments like 5-fluorouracil (IC50 = 0.1 μM) .

- HepG2 Liver Cancer Cells : The compound was shown to induce apoptosis through mitochondrial pathways, significantly reducing cell viability .

The mechanism by which this compound exerts its anticancer effects involves several pathways:

- Induction of Apoptosis : Flow cytometry studies revealed that treatment with this compound leads to increased apoptotic cell death, evidenced by changes in the Bcl-2/Bax ratio and mitochondrial membrane potential .

- Cell Cycle Arrest : The compound has been reported to cause cell cycle arrest at the G2/M phase in various cancer cell lines .

Antioxidant Activity

In addition to its anticancer properties, this compound also exhibits antioxidant activity. It has been shown to scavenge free radicals effectively, which contributes to its protective effects against oxidative stress-related damage in cells.

Table 1: Summary of Biological Activities

| Activity Type | Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|---|

| Anticancer Activity | MCF7 (Breast Cancer) | 40 | Induces apoptosis |

| Anticancer Activity | HepG2 (Liver Cancer) | 9.00 | Mitochondrial pathway activation |

| Antioxidant Activity | Various | - | Free radical scavenging |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(6-Hydroxynaphthalen-2-yl)benzene-1,2-diol, and how should purity be validated?

- Methodological Answer : Synthesis typically involves coupling reactions between naphthalene derivatives and dihydroxybenzene precursors under inert conditions. For example, Suzuki-Miyaura cross-coupling using palladium catalysts has been effective for analogous structures . Post-synthesis, purity validation requires high-performance liquid chromatography (HPLC) coupled with UV-Vis detection (retention time comparison) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation . Mass spectrometry (MS) is critical for verifying molecular weight .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should employ accelerated degradation protocols. For pH stability, prepare buffered solutions (pH 1–13) and monitor degradation via UV-Vis spectrophotometry at timed intervals. Thermal stability can be assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Data contradictions (e.g., unexpected degradation products) require cross-validation using liquid chromatography-mass spectrometry (LC-MS) .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?

- Methodological Answer : Reverse-phase HPLC with fluorescence detection offers high sensitivity for phenolic compounds. For complex biological matrices, solid-phase extraction (SPE) followed by LC-MS/MS is recommended to minimize matrix interference. Calibration curves must use internal standards (e.g., deuterated analogs) to account for recovery variations .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound with high yield and minimal byproducts?

- Methodological Answer : A 2<sup>k</sup> factorial design (where k = variables like temperature, catalyst loading, and solvent ratio) identifies significant factors affecting yield. For example, a study on similar triazole derivatives used response surface methodology (RSM) to optimize reaction time and temperature, achieving >90% yield . Advanced statistical tools (e.g., JMP or Design-Expert) model interactions between variables and predict optimal conditions.

Q. What strategies resolve contradictions between experimental spectroscopic data and computational predictions for this compound?

- Methodological Answer : Discrepancies (e.g., NMR chemical shifts vs. DFT calculations) often arise from solvent effects or conformational flexibility. Use explicit solvent models in density functional theory (DFT) simulations (e.g., COSMO-RS) to improve accuracy. Experimental validation via 2D NMR (e.g., HSQC, HMBC) can clarify ambiguous assignments .

Q. How do researchers design experiments to investigate the compound’s redox behavior and potential antioxidant activity?

- Methodological Answer : Cyclic voltammetry (CV) in aprotic solvents (e.g., acetonitrile) identifies redox potentials. Correlate these with radical scavenging assays (DPPH or ABTS) to assess antioxidant capacity. For mechanistic insights, electron paramagnetic resonance (EPR) spectroscopy detects stable radical intermediates. Control experiments with ascorbic acid or Trolox validate assay conditions .

Q. What methodologies integrate computational and experimental data to predict the compound’s pharmacokinetic properties?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) to predict binding affinities with in vitro assays (e.g., Caco-2 cell permeability). Physicochemical properties (logP, pKa) calculated via software like MarvinSuite guide absorption predictions. In vivo pharmacokinetic studies in rodent models validate computational models, focusing on bioavailability and half-life .

Data Analysis and Contradiction Management

Q. How should researchers address outliers in quantitative analysis of this compound?

- Methodological Answer : Apply Grubbs’ test or Dixon’s Q-test to statistically identify outliers. If outliers persist, reevaluate sample preparation (e.g., sonication time, filtration) or instrumental parameters (e.g., column degradation in HPLC). Replicate experiments with independent batches to confirm reproducibility .

Q. What experimental designs minimize confounding variables in studies of this compound’s bioactivity?

- Methodological Answer : Use randomized block designs or crossover studies to control for batch variability and biological heterogeneity. For in vitro assays, include negative controls (vehicle-only) and positive controls (e.g., known inhibitors). Multivariate analysis (ANOVA with post-hoc tests) isolates the compound’s effect from background noise .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。